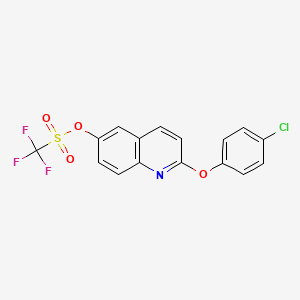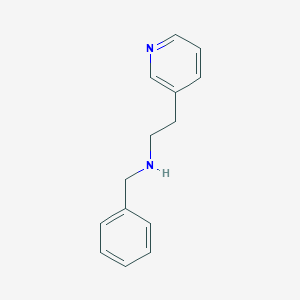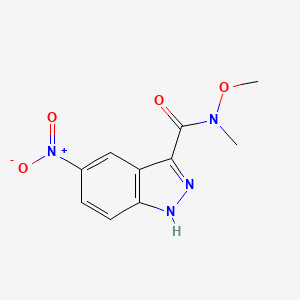
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is an organic compound that features a quinoline ring substituted with a chlorophenoxy group and a trifluoromethanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate typically involves the reaction of 2-(4-chlorophenoxy)-6-quinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of phenol derivatives.
科学研究应用
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The quinoline ring can interact with biological targets, such as enzymes or receptors, potentially leading to the modulation of their activity. The chlorophenoxy group can contribute to the compound’s overall bioactivity by enhancing its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenoxy)quinoline: Lacks the trifluoromethanesulfonate group, which may result in different reactivity and bioactivity.
6-Quinolinyl trifluoromethanesulfonate: Lacks the chlorophenoxy group, which may affect its binding affinity and specificity.
2-(4-Chlorophenoxy)-6-quinolinyl sulfonate: Contains a sulfonate group instead of a trifluoromethanesulfonate group, which may influence its chemical properties and reactivity.
Uniqueness
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is unique due to the presence of both the chlorophenoxy and trifluoromethanesulfonate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C16H9ClF3NO4S |
|---|---|
分子量 |
403.8 g/mol |
IUPAC 名称 |
[2-(4-chlorophenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H9ClF3NO4S/c17-11-2-4-12(5-3-11)24-15-8-1-10-9-13(6-7-14(10)21-15)25-26(22,23)16(18,19)20/h1-9H |
InChI 键 |
ADBKXGXAHBORFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)






![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)




![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
